4-Amino-1H-indazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKPXCHEVOFCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 1h Indazol 6 Ol and Analogous Indazole Systems
Established Synthetic Pathways to Indazole Core Structures
The construction of the indazole nucleus can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods generally involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) derivative.
Cyclization Reactions in Indazole Synthesis
Cyclization reactions are a cornerstone of indazole synthesis. A common approach involves the intramolecular cyclization of ortho-substituted phenylhydrazones. For instance, the Fischer indole (B1671886) synthesis can be adapted to produce indazoles. Another classical method is the Davis-Beirut reaction, which provides a route to 2H-indazoles.
More contemporary methods often utilize transition metal catalysis to facilitate the key bond-forming steps. For example, the intramolecular ligand-free palladium-catalyzed C-H amination of aminohydrazones provides a direct route to 1H-indazoles. nih.gov This method involves the activation of tertiary amides with trifluoromethanesulfonic anhydride, followed by the addition of a hydrazide to form the aminohydrazone precursor, which then undergoes cyclization. nih.gov
| Cyclization Method | Starting Materials | Key Features | Reference |
| Intramolecular Pd-catalyzed C-H Amination | Aminohydrazones | Ligand-free, mild conditions | nih.gov |
| PIFA-mediated Aryl C-H Amination | Arylhydrazones | Metal-free, good functional group tolerance | nih.gov |
| Iodine-mediated Aryl C-H Amination | Diaryl and tert-butyl aryl ketone hydrazones | Metal-free, direct C-H amination | nih.gov |
Reductive Cyclization Approaches
Reductive cyclization is another powerful strategy for the synthesis of the indazole ring system. A well-known example is the Cadogan reaction, which typically involves the deoxygenative cyclization of o-nitrobenzylidenes or related compounds using trivalent phosphorus reagents like triethyl phosphite (B83602). snnu.edu.cn While effective, this reaction often requires harsh conditions. Milder, one-pot condensation-Cadogan reductive cyclization methods have been developed using tri-n-butylphosphine, which allows for the synthesis of 2H-indazoles under more gentle conditions. rsc.org
Another approach involves the SnCl2-mediated reductive cyclization of appropriately substituted nitroarenes, which has been utilized in the synthesis of both quinolines and indazoles. researchgate.net This method highlights the formation of the crucial N-N bond in the final indazole product. researchgate.net
| Reductive Cyclization Method | Key Reagents | Precursors | Reference |
| One-pot Condensation-Cadogan | Tri-n-butylphosphine | o-nitrobenzaldehydes and anilines/aliphatic amines | rsc.org |
| SnCl2-mediated Cyclization | Stannous chloride dihydrate (SnCl2·2H2O) | A³-coupling derived nitroarenes | researchgate.net |
Palladium-Catalyzed C-H Amination Routes
Palladium-catalyzed reactions have revolutionized the synthesis of N-heterocycles, including indazoles. Intramolecular C-H amination provides a direct and atom-economical approach to the indazole core. sci-hub.se For example, benzophenone (B1666685) tosylhydrazones can undergo intramolecular C-H amination in the presence of a palladium catalyst, such as Pd(OAc)2, along with a reoxidant like Cu(OAc)2, to afford 3-substituted indazoles. sci-hub.se The addition of silver salts can significantly enhance the efficiency of this process. sci-hub.seacs.org
These methods offer an alternative to the classical Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones and can proceed under very mild conditions, tolerating a range of functional groups. acs.orgbeilstein-journals.org
| Catalytic System | Substrate | Key Features | Reference |
| Pd(OAc)2 / Cu(OAc)2 / AgOCOCF3 | Benzophenone tosylhydrazones | Intramolecular C-H activation/amination | sci-hub.seacs.org |
| Pd(dba)2 / Chelating Phosphines | Arylhydrazones of 2-bromoaldehydes | Intramolecular amination of aryl halides | beilstein-journals.org |
Electrochemical Synthesis of 1H-Indazoles
Electrochemical methods offer a sustainable and efficient alternative for the synthesis of 1H-indazoles, often avoiding the need for metal catalysts or chemical oxidants. thieme-connect.de These reactions typically proceed via an intramolecular radical Csp2–H/N–H cyclization of arylhydrazones. Current time information in Bangalore, IN. The electrochemical anodic oxidation approach allows for the synthesis of a variety of 1H-indazole derivatives in moderate to good yields. Current time information in Bangalore, IN. Solvents like hexafluoroisopropanol (HFIP) can act as both a solvent and a proton donor, promoting the formation of the necessary N-centered radicals. thieme-connect.deCurrent time information in Bangalore, IN.
This methodology is operationally simple and can be performed using inexpensive electrode materials like graphite (B72142) and platinum. thieme-connect.deacs.org The reaction mechanism is believed to involve the anodic oxidation of the hydrazone, leading to an N-centered radical which then undergoes intramolecular cyclization. thieme-connect.de
| Electrochemical Method | Electrodes | Electrolyte/Solvent | Key Features | Reference |
| Radical Csp2–H/N–H Cyclization | Platinum plates | n-Bu4NBF4/DCM/HFIP | Metal- and external-oxidant-free | thieme-connect.de |
| Intramolecular C-H/N-H Coupling | Graphite rod (anode) | HFIP (solvent) | Transition metal-free | acs.org |
Targeted Synthesis of 4-Amino-1H-indazol-6-ol
The synthesis of specifically substituted indazoles like this compound requires precise control over the regioselectivity of functionalization. This can be achieved either by starting with appropriately substituted precursors or by the selective functionalization of the pre-formed indazole ring.
Strategies for Regioselective Functionalization at C4 and C6 Positions
Achieving regioselective functionalization of the indazole core, particularly on the benzene ring at positions C4 and C6, can be challenging. However, various strategies have been developed to address this.
One approach involves the use of directing groups to guide the functionalization to a specific position. For instance, the C4 position of indoles, a related heterocyclic system, has been successfully arylated by installing a directing group at the N1 or C3 position. nih.gov While not directly on indazole, these principles can often be extended. For indazoles, the use of a removable pivaloyl directing group at the C3 position has been shown to control arylation at the C4 and C5 positions. nih.gov
The synthesis of (S)-1-(2-aminopropyl)-1H-indazol-6-ol has been reported starting from 4-(benzyloxy)-2-fluorobenzonitrile. sci-hub.se This strategy involves the initial construction of the indazole precursor with a protected hydroxyl group at the C6 position, followed by cyclization and subsequent deprotection to reveal the 6-ol functionality. sci-hub.se This suggests a viable route to 6-hydroxyindazoles could involve a benzyloxy-protected starting material.
For the introduction of an amino group at the C4 position, a potential strategy could involve the nitration of a 6-substituted indazole followed by reduction. However, the regioselectivity of nitration can be variable. Alternatively, palladium-catalyzed C-H amination or coupling reactions on a pre-functionalized (e.g., halogenated) C4 position could be employed. nih.gov Research on the synthesis of indazole arylsulfonamides has shown that methoxy- or hydroxyl-containing groups are potent substituents at the C4 position, and that small groups are tolerated at the C6 position, indicating that the 4,6-disubstitution pattern is synthetically accessible. acs.org
A plausible synthetic route to this compound could therefore involve:
Derivatization from Precursors
The synthesis of specifically substituted indazoles like this compound often relies on the derivatization of pre-existing indazole cores or related precursors. This approach allows for the introduction of desired functional groups at specific positions on the indazole ring system.
A common strategy involves the use of substituted indazole derivatives that can be chemically modified. For instance, the synthesis of 6-substituted aminoindazole derivatives can be achieved from a 6-nitro indazole precursor. nih.gov This process typically involves the reduction of the nitro group to an amine. For example, 6-nitro indazole derivatives can be reduced under hydrogen gas to yield the corresponding 6-amino indazole compounds. nih.gov
Another approach involves the functionalization of a pre-formed indazole ring through halogenation followed by subsequent reactions. For example, starting with a compound like 6-bromo-1H-indazole, selective halogenation can introduce other halogens at desired positions. These halogenated intermediates can then be used in cross-coupling reactions, such as the Suzuki coupling with boronic acid derivatives, to introduce a variety of substituents. Subsequent transformations can then be employed to install the desired amino and hydroxyl groups.
The synthesis of (S)-1-(2-aminopropyl)-1H-indazol-6-ol has been reported starting from 4-(benzyloxy)-2-fluorobenzonitrile. sci-hub.se The synthesis involves a sequence of reactions including reaction with (R)-1-amino-2-propanal, nitrosation, and in situ reduction of the resulting aldehyde to furnish the final product. sci-hub.se This multi-step synthesis highlights the intricate derivatization required to achieve specific, functionally complex indazole analogs.
| Precursor | Reagents/Conditions | Product | Reference |
| 6-Nitro indazole derivatives | Hydrogen gas | 6-Amino indazole derivatives | nih.gov |
| 4-(Benzyloxy)-2-fluorobenzonitrile | 1. (R)-1-amino-2-propanal 2. Nitrosation 3. Reduction | (S)-1-(2-Aminopropyl)-1H-indazol-6-ol | sci-hub.se |
| 6-Bromo-1H-indazole | 1. Halogenation 2. Suzuki coupling 3. Further transformations | Substituted indazoles |
Advanced Synthetic Techniques for Indazole Derivatives
In addition to classical derivatization methods, modern synthetic chemistry offers several advanced techniques for the efficient construction of indazole and its derivatives. These methods often provide advantages in terms of yield, safety, and the ability to generate molecular diversity.
Continuous Flow Synthesis Methods
Continuous flow synthesis has emerged as a powerful technology for the production of pharmaceuticals and fine chemicals, offering improved safety, efficiency, and control over reaction parameters compared to traditional batch processes. clockss.orgresearchgate.net This technique has been successfully applied to the synthesis of 1H-indazoles.
One notable application involves the reaction of o-fluorobenzaldehydes with tert-butyl carbazate (B1233558) under high-temperature conditions in a continuous-flow setup. clockss.org This method allows for the efficient and controlled synthesis of 1H-indazoles in a safe manner. clockss.org The optimization of reaction conditions, such as temperature, residence time, and solvent amount, has been shown to significantly improve the yield of the desired indazole product. clockss.org For instance, the synthesis of 6-bromo-4-fluoro-1H-indazole from 4-bromo-2,6-difluorobenzaldehyde (B1272164) and tert-butyl carbazate achieved a yield of over 85% under optimized flow conditions. clockss.org
Another flow-based approach involves the thermal synthesis of N-substituted indazoles from nitroaromatic imines via the Cadogan reaction. mdpi.com In this process, a solution of the nitroaromatic imine in triethyl phosphite is pumped through heated reactors to produce N-aryl indazoles in good yields. mdpi.com Furthermore, a three-step flow procedure has been developed for the synthesis of indazole derivatives that serve as key intermediates for potent and selective toll-like receptor (TLR) 7 and 8 antagonists. mdpi.com This multi-step flow synthesis demonstrates the potential of this technology for producing complex molecules in a continuous and efficient manner. mdpi.com
| Reactants | Reaction Type | Key Features | Product | Reference |
| o-Fluorobenzaldehydes, tert-butyl carbazate | Condensation/Cyclization | High temperature, controlled, safe | 1H-Indazoles | clockss.org |
| Nitroaromatic imines, triethyl phosphite | Cadogan reaction | Thermal, two coiled reactors in series | N-Aryl indazoles | mdpi.com |
| o-Aminobenzaldehyde derivatives, TFA, sodium nitrite, sodium azide, amine derivative | Diazotization, Azidation, Cyclization | Three-step flow, handles hazardous intermediates | Indazole derivatives | mdpi.com |
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a single operation. arabjchem.orgorganic-chemistry.org This approach is atom-economical and environmentally friendly, as it reduces the number of synthetic steps, energy consumption, and waste generation. arabjchem.org
A significant example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org This method facilitates the sequential formation of C-N and N-N bonds and demonstrates a broad substrate scope with high tolerance for various functional groups. organic-chemistry.orgacs.org The use of a copper catalyst is crucial for the success of this reaction. organic-chemistry.orgacs.org
Another application of MCRs in indazole synthesis is the formation of triazolo[1,2-a]indazole-triones. These compounds can be synthesized through a one-pot condensation of dimedone, urazole, and various aromatic aldehydes. arabjchem.orgresearchgate.net Catalysts such as (±)-camphor-10-sulfonic acid or tungstosilicic acid have been employed to promote this reaction, often under solvent-free conditions, leading to excellent yields and easy work-up procedures. arabjchem.orgresearchgate.net
Similarly, 2H-indazole[2,1-b]phthalazine-1,6,11(13H)-triones have been synthesized via a one-pot, three-component reaction catalyzed by tetrabutylammonium (B224687) bromide (TBAB) and cesium carbonate at room temperature in ethanol (B145695). acgpubs.org This method is compatible with both electron-donating and electron-withdrawing groups on the aldehyde reactant. acgpubs.org
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 2-Bromobenzaldehydes, primary amines, sodium azide | Copper catalyst, TMEDA, DMSO | 2H-Indazoles | organic-chemistry.orgacs.org |
| Dimedone, urazole, aromatic aldehydes | (±)-Camphor-10-sulfonic acid or Tungstosilicic acid / Reflux or 100 °C | Triazolo[1,2-a]indazole-triones | arabjchem.orgresearchgate.net |
| Aldehydes, 2,3-dihydrophthalazine-1,4-dione, dimedone | TBAB, Cs2CO3 / Room temperature, ethanol | 2H-Indazole[2,1-b]phthalazine-1,6,11(13H)-triones | acgpubs.org |
Schiff-Base Condensation Methods
Schiff-base condensation is a widely used reaction in organic synthesis for the formation of imines, which can serve as versatile intermediates for the synthesis of various heterocyclic compounds, including indazole derivatives. This method typically involves the reaction of a primary amine with an aldehyde or a ketone. ijacskros.com
A series of novel Schiff's bases of indazolone derivatives have been prepared by reacting 3-indazolone with various substituted anilines. jocpr.com The initial 3-indazolone can be synthesized from o-hydrazinobenzoic acid. jocpr.com These Schiff's bases are formed through the condensation of the amino group of the aniline (B41778) with the carbonyl group of the indazolone. jocpr.com
In another approach, 1H-indazolyl Schiff's bases have been synthesized by the condensation of a 1H-indazole derivative with various aromatic aldehydes. veterinaria.org The reaction is typically carried out in ethanol with a few drops of glacial acetic acid. veterinaria.org This method has been used to prepare a range of substituted indazolyl Schiff's bases. veterinaria.org The synthesis of these compounds often involves the initial preparation of the indazole nucleus, for example, by the condensation of 2,4-dichlorobenzonitrile (B1293624) with hydrazines. veterinaria.org
The synthesis of Schiff bases is often catalyzed by acids such as acetic acid or sulfuric acid. ijacskros.com While traditional methods may require harsh conditions and high boiling point solvents, newer techniques aim for more environmentally benign conditions. ijacskros.com
| Indazole Precursor | Condensation Partner | Key Features | Product | Reference |
| 3-Indazolone | Substituted anilines | Formation of Schiff's base from indazolone | Schiff's bases of Indazolone | jocpr.com |
| 1H-Indazole/1-phenyl-1H-indazole | Substituted aromatic aldehydes | Condensation with pre-formed indazole amine | (Z)-N-benzylidene-6-chloro-1H-indazol-3-amine and derivatives | veterinaria.org |
| 2,4-Dichlorobenzonitrile and hydrazines (to form indazole) | Aromatic aldehydes | Initial formation of indazole nucleus followed by Schiff base formation | 1H-Indazolyl Schiff's bases | veterinaria.org |
Molecular Modifications and Structure Activity Relationship Sar Studies of 4 Amino 1h Indazol 6 Ol Derivatives
Impact of Substituent Position on Molecular Interactions and Biological Activity
The placement of substituents on the indazole ring profoundly influences the molecule's interaction with biological targets and its resulting activity.
Systematic modifications at key positions of the indazole ring—N1, C3, C4, and C6—have yielded significant insights into the SAR of these compounds.
N1-Position: The N1 position of the indazole ring is frequently a site for introducing substituents that can modulate pharmacokinetic and pharmacodynamic properties. For instance, in a series of EZH2/EZH1 inhibitors, moving an isopropyl group from the N1 to the N2 position resulted in a more than 30-fold decrease in potency for both enzymes. nih.gov This highlights the critical role of the N1 position in establishing key interactions within the target's binding site.
C3-Position: The C3 position is crucial for the biological activity of many indazole derivatives. Altering the connectivity of an amide group from the C4-position to the C3-position completely abolished the inhibitory activity of certain EZH2/EZH1 inhibitors. nih.gov Similarly, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinases. mdpi.com
C4-Position: The C4 position often accommodates substituents that directly engage with the biological target. In a study of TDO and IDO1 inhibitors, a nitro-aryl group at the C4 position of the 1H-indazole was found to be beneficial for TDO inhibition and direct tumoricidal effects. nih.gov Furthermore, in a series of CCR4 antagonists, methoxy (B1213986) or hydroxyl groups at the C4 position were the most potent substituents. acs.org
C6-Position: Substituents at the C6 position can significantly influence activity and selectivity. In the context of IDO1/TDO inhibitors, substituents at the C6 position of the 1H-indazole were shown to markedly affect the activity and selectivity. nih.gov For example, introducing a 6-bromo analogue in a series of EZH2 inhibitors maintained good potency for EZH2 but significantly reduced activity against EZH1. nih.gov
Table 1: Impact of Substituent Position on Biological Activity
| Position | Substituent/Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| N1 to N2 | Movement of i-Pr group | >30-fold decrease in EZH2/EZH1 inhibition | nih.gov |
| C4 to C3 | Movement of amide group | Abolished inhibitory activity | nih.gov |
| C4 | Nitro-aryl group | Beneficial for TDO inhibition | nih.gov |
| C6 | 6-bromo analogue | Maintained EZH2 potency, reduced EZH1 activity | nih.gov |
| C6 | Substituents | Significantly affected IDO1/TDO activity and selectivity | nih.gov |
The regiochemistry of derivatization is a critical factor in the synthesis and biological activity of 4-amino-1H-indazol-6-ol analogs. The specific placement of functional groups can dramatically alter the molecule's properties. For example, a study on EZH2/EZH1 inhibitors demonstrated that simultaneously moving the pyridine-2-yl-piperazine tail from the C6 to the C5 position and the amide group from the C4 to the C3 position led to a complete loss of potency. nih.gov This underscores the importance of maintaining the correct regiochemical arrangement for optimal biological activity.
Design Principles for Novel this compound Analogs
The design of novel analogs of this compound often employs established medicinal chemistry strategies to enhance potency, selectivity, and pharmacokinetic profiles.
Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design. u-tokyo.ac.jp The indazole ring is a well-known bioisostere of the indole (B1671886) ring, which is present in the amino acid tryptophan. rsc.org This mimicry allows indazole-containing compounds to interact with biological targets that normally bind indole-containing ligands. For instance, the design of IDO1 inhibitors has utilized the indazole scaffold as a bioisostere for the indole ring of tryptophan. rsc.org This strategy has led to the development of potent inhibitors of this enzyme, which is a key target in cancer immunotherapy. nih.govrsc.org
Scaffold hopping involves replacing the core structure of a molecule with a different, but functionally equivalent, scaffold to explore new chemical space and intellectual property. researchgate.net This approach has been successfully applied to the design of novel indazole-based inhibitors. For example, a series of 1H-indazol-3-amine derivatives were designed as FGFR inhibitors using scaffold hopping and molecular hybridization strategies, leading to the identification of potent compounds. rsc.orgmdpi.com Molecular hybridization, the combination of two or more pharmacophores into a single molecule, has also been employed to create dual-target inhibitors or to enhance the activity of a primary scaffold. mdpi.comresearchgate.net
Synthetic Accessibility and Diversification of this compound Scaffold
The development of efficient and versatile synthetic routes is crucial for exploring the SAR of the this compound scaffold. Various synthetic methods have been developed to allow for the introduction of diverse substituents at different positions of the indazole ring.
A common strategy for the synthesis of substituted indazoles involves the cyclization of appropriately substituted o-toluidines or the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, have become powerful tools for the functionalization of the indazole core, enabling the introduction of a wide range of aryl and alkyl groups. nih.govresearchgate.net For instance, Suzuki coupling has been used to introduce various aromatic groups at the C5 position of the indazole ring to explore interactions with kinase targets. mdpi.com
The ability to perform late-stage functionalization is particularly valuable as it allows for the rapid generation of a library of analogs from a common intermediate. This approach facilitates the exploration of SAR and the optimization of lead compounds. The development of regioselective functionalization methods is also critical for controlling the precise placement of substituents and avoiding the formation of isomeric mixtures. escholarship.org
Amination and Hydroxylation Site Diversification
The positions of the amino and hydroxyl groups on the indazole ring are critical for its interaction with biological targets. Diversification at these sites, or the introduction of these functional groups at other positions on the indazole nucleus, can significantly alter a compound's pharmacological profile.
Research into the functionalization of the indazole core has revealed various strategies for site diversification. For instance, the synthesis of 6-amino and 6-nitro indazole derivatives has been explored, which can subsequently be converted to other functionalities. nih.govrsc.org A general approach to diversifying the substitution pattern on the indazole ring involves the use of halogenated intermediates. One study demonstrated a regioselective C7-bromination of 4-substituted 1H-indazoles, which then allows for the introduction of various aryl groups via Suzuki-Miyaura cross-coupling reactions. nih.gov This method could be adapted to a protected form of this compound to introduce new substituents at the C7 position.
Furthermore, the synthesis of 4-amino-indazole derivatives has been a focus of research, often as part of the development of kinase inhibitors. acs.org The amino group at the C4 position is often crucial for activity, and its modification or the introduction of other groups on the ring can modulate potency and selectivity. acs.org While direct diversification of the 4-amino and 6-hydroxyl groups of the parent compound is not extensively detailed in the literature, the established reactivity of the indazole ring system allows for hypothetical diversification strategies. For example, the hydroxyl group could be converted to an ether or ester, while the amino group could undergo acylation or alkylation, provided that selective protection strategies are employed for the other reactive sites on the molecule.
Table 1: Potential Amination and Hydroxylation Site Diversification Strategies
| Position | Modification | Potential Synthetic Route |
| C4-Amino | Acylation | Reaction with acid chlorides or anhydrides |
| C4-Amino | Alkylation | Reductive amination with aldehydes or ketones |
| C6-Hydroxyl | Etherification | Williamson ether synthesis with alkyl halides |
| C6-Hydroxyl | Esterification | Reaction with acyl chlorides or carboxylic acids |
| C7 | Arylation | Bromination followed by Suzuki-Miyaura coupling |
Boronic Acid Derivative Synthesis and Utility
Boronic acid derivatives of indazoles are valuable intermediates in organic synthesis, primarily for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net The synthesis of (4-Amino-1H-indazol-6-yl)boronic acid provides a key building block for introducing a wide range of substituents at the C6 position of the indazole core.
The general synthesis of indazolylboronic esters often involves the reaction of a halogenated indazole precursor with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. nih.gov For the synthesis of (4-Amino-1H-indazol-6-yl)boronic acid, a potential route would involve the use of a di-halogenated indazole, followed by selective reactions to introduce the amino and boronic acid functionalities.
Once synthesized, (4-Amino-1H-indazol-6-yl)boronic acid can be used in Suzuki-Miyaura cross-coupling reactions with various aryl or heteroaryl halides. researchgate.net This allows for the creation of a library of C6-arylated this compound derivatives, which can then be screened for biological activity. This approach has been successfully used to synthesize a variety of biaryl compounds. researchgate.net The utility of this boronic acid derivative is therefore significant for the exploration of SAR at the C6 position.
Table 2: Utility of (4-Amino-1H-indazol-6-yl)boronic acid in Synthesis
| Reaction Type | Coupling Partner | Resulting Structure |
| Suzuki-Miyaura | Aryl halide | 6-Aryl-4-amino-1H-indazol-6-ol |
| Suzuki-Miyaura | Heteroaryl halide | 6-Heteroaryl-4-amino-1H-indazol-6-ol |
| Suzuki-Miyaura | Vinyl halide | 6-Vinyl-4-amino-1H-indazol-6-ol |
Amide and Amine Derivative Synthesis
The amino group of this compound is a prime site for modification to generate a diverse range of amide and amine derivatives. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Amide derivatives are commonly synthesized by reacting the amino group with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling reagent. libretexts.org This reaction can be used to introduce a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. The synthesis of 1H-indazole-3-carboxamide derivatives has been reported as a strategy for developing potential anticancer agents. dntb.gov.ua A similar approach could be applied to the C4-amino group of this compound.
Further reduction of the resulting amide can yield secondary amine derivatives. libretexts.org Alternatively, direct alkylation of the amino group can be achieved through methods such as reductive amination with aldehydes or ketones. The synthesis of various substituted amine derivatives of indazoles has been described in the context of developing new therapeutic agents. epo.org These synthetic strategies provide a versatile platform for generating a library of amide and amine derivatives of this compound for SAR studies. For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antitumor activity. mdpi.com
Table 3: Synthesis of Amide and Amine Derivatives
| Derivative Type | Synthetic Method | Reagents |
| Amide | Acylation | Acid chloride, coupling agent with carboxylic acid |
| Secondary Amine | Reductive amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃) |
| Secondary Amine | Amide reduction | LiAlH₄ |
Ionic Derivative Synthesis for Enhanced Properties
The conversion of the indazole core into an ionic derivative, such as an ionic liquid, can lead to enhanced properties like improved solubility, thermal stability, and catalytic activity. thieme-connect.comjocpr.comoiccpress.com While the synthesis of an ionic derivative of this compound has not been specifically reported, general methods for the preparation of indazole-based ionic liquids can be applied.
A common strategy for synthesizing indazolium ionic liquids involves the N-alkylation of the indazole ring to create a quaternary ammonium (B1175870) salt. researchgate.net This is typically achieved by reacting the indazole with an alkyl halide. The resulting cation is then paired with a suitable anion, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). researchgate.net
Given the presence of two nitrogen atoms in the pyrazole (B372694) ring of indazole, regioselectivity of the N-alkylation can be an issue. researchgate.net However, methods have been developed to control the site of alkylation. The application of these methods to this compound, likely with protection of the amino and hydroxyl groups, could yield novel ionic derivatives. These derivatives could then be explored for their unique properties and potential applications in various fields, including as green solvents or catalysts in chemical reactions. jocpr.comresearchgate.net
Table 4: General Scheme for Ionic Derivative Synthesis
| Step | Description | Example Reagents |
| 1 | N-Alkylation of Indazole | Alkyl halide (e.g., ethyl bromide) |
| 2 | Anion Exchange | Salt of desired anion (e.g., NaBF₄) |
Mechanistic Investigations of Indazole Derivative Interactions at the Molecular and Cellular Level
Enzyme Inhibition Mechanisms
Indazole-based compounds have been extensively investigated for their ability to inhibit a range of enzymes implicated in various physiological and pathological processes. The following sections detail the mechanisms of inhibition for specific enzyme targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Binding Modalities
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the initial and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. researchgate.netresearchgate.net Its overexpression in many cancer cells helps tumors evade the immune system. researchgate.netresearchgate.net Consequently, the development of IDO1 inhibitors is a significant area of research in cancer immunotherapy. researchgate.net
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Among these, compound 35 (a specific 4,6-substituted-1H-indazole derivative) demonstrated potent inhibition of IDO1 with an IC50 value of 0.74 μM in enzymatic assays and 1.37 μM in HeLa cells. nih.gov This compound also showed promising inhibitory activity against TDO. nih.gov The structure-activity relationship (SAR) studies of these derivatives have provided valuable insights for the design of dual IDO1/TDO inhibitors. nih.gov
The binding modalities of indazole derivatives to IDO1 can be complex. Generally, IDO1 inhibitors are classified into different types based on their binding to the holo- or apo-enzyme. acs.org While specific crystal structures of 4-Amino-1H-indazol-6-ol with IDO1 are not detailed in the provided results, the general class of indazol-4-amines has been noted to access a specific pocket (pocket B) within the enzyme's active site. semanticscholar.org
Table 1: Inhibitory Activity of Compound 35
| Target | Assay Type | IC50 |
|---|---|---|
| IDO1 | Enzymatic | 0.74 μM |
| IDO1 | HeLa Cells | 1.37 μM |
| TDO | Enzymatic | 2.93 μM |
Kinase Inhibition (e.g., Syk, FGFR, PDK1, EGFR, HER2, Aurora Kinase, Cyclin-Dependent Kinase)
Indazole derivatives have emerged as a significant class of kinase inhibitors, targeting a wide array of kinases involved in cell signaling and proliferation. semanticscholar.org Several indazole-based drugs, such as axitinib (B1684631) and pazopanib, are already in clinical use for cancer treatment. semanticscholar.org
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is linked to various cancers. semanticscholar.org Indazole derivatives have been designed as potent inhibitors of FGFR. For instance, 1H-indazol-3-amine derivatives have shown inhibitory activity against FGFR1. semanticscholar.org The substitution pattern on the indazole core and associated phenyl rings significantly influences the inhibitory potency. semanticscholar.org
Epidermal Growth Factor Receptor (EGFR) and HER2: The EGFR family of receptor tyrosine kinases is a well-established target in cancer therapy. google.com Indazole-based compounds have been developed as inhibitors of both EGFR and HER2. medchemexpress.com
Aurora Kinase and Cyclin-Dependent Kinase (CDK): Aurora kinases and CDKs are key regulators of the cell cycle, and their overexpression is common in many cancers. google.comscience.gov Some indazole derivatives have been identified as dual inhibitors of both Aurora kinases and CDKs. medchemexpress.com For example, JNJ-7706621 is a potent inhibitor of both CDK1/Cyclin B and Aurora-A. medchemexpress.com The interplay between CDK1 and Aurora kinase is crucial for processes like the mitotic trafficking of growth factor receptors such as FGFR. plos.org
The general mechanism of kinase inhibition by these compounds often involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. The specific interactions, however, are highly dependent on the particular kinase and the chemical structure of the indazole derivative.
Cyclooxygenase-2 (COX-2) Enzyme Interactions
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and are also implicated in the progression of cancer. mdpi.comphyschemres.org The development of selective COX-2 inhibitors is a major goal in the design of anti-inflammatory and anti-cancer agents. mdpi.cominnovareacademics.in
Molecular docking studies of 1H-indazole analogs with the COX-2 enzyme have been performed to understand their binding modes. innovareacademics.in These studies indicate that indazole derivatives can fit into the active site of COX-2, forming interactions with key amino acid residues. innovareacademics.in For example, certain bromo-1H-indazol-1-yl methanone (B1245722) derivatives have shown significant binding energies with the COX-2 enzyme (PDB: 3NT1). innovareacademics.in The interactions often involve hydrogen bonding and hydrophobic interactions with residues such as Tyr385, Ala527, and Gly526. innovareacademics.in The stability of the compound within the active site, as suggested by molecular dynamics simulations, is a crucial factor for its inhibitory potential. innovareacademics.in
Receptor Agonism/Antagonism Studies
In addition to enzyme inhibition, indazole derivatives have been shown to interact with various G-protein coupled receptors (GPCRs), acting as either agonists or antagonists.
5-HT2 Receptor Agonistic Activity
Serotonin (B10506) 5-HT2 receptor agonists are being investigated for their potential therapeutic applications. nih.govacs.org A specific derivative, 1-((S)-2-aminopropyl)-1H-indazol-6-ol , has been identified as a potent and selective agonist for the 5-HT2 receptors. nih.govacs.org
This compound exhibits a high affinity for the 5-HT2 receptor with an EC50 value of 42.7 nM and a maximal effect (Emax) of 89%. nih.govacs.org It demonstrates high selectivity for the 5-HT2 receptors over other serotonin receptor subtypes and other receptor families. nih.gov Functional assays have confirmed its agonistic activity. tandfonline.com The development of such potent and selective agonists from the indazole scaffold highlights the versatility of this chemical structure in interacting with diverse biological targets.
Table 2: Functional Activity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol
| Parameter | Value |
|---|---|
| Receptor Target | 5-HT2 |
| Activity | Agonist |
| EC50 | 42.7 nM |
Cellular Pathway Modulation
The biological activity of this compound and its derivatives is underpinned by their ability to modulate critical cellular pathways. Research has increasingly focused on elucidating these mechanisms, particularly in the context of cancer therapy and immune response.
Pathways Related to Antiproliferative Activity
The antiproliferative effects of indazole derivatives are often linked to their capacity to induce cell cycle arrest and apoptosis. These processes are fundamental to controlling cell proliferation and eliminating cancerous cells.
Cell Cycle Arrest:
Derivatives of this compound have demonstrated the ability to halt the cell cycle at specific phases, thereby preventing cancer cell division and growth. For instance, certain indazole compounds induce cell cycle arrest at the G2/M phase in cancer cells. One study on a 6-substituted aminoindazole derivative, compound 36, found that its suppressive activity in human colorectal cancer cells (HCT116) was associated with G2/M cell cycle arrest. rsc.org Another related indazole derivative, compound 6o, was observed to increase the G0/G1 population and significantly decrease the proportion of S phase cells in K562 chronic myeloid leukemia cells. researchgate.netnih.gov Mechanistically, this can be achieved by downregulating key proteins like cyclin D1. vulcanchem.com
Apoptosis Induction via Bcl-2 Modulation:
A crucial mechanism for the anticancer activity of indazole derivatives is the induction of apoptosis, or programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can shift the cellular balance towards cell death. researchgate.net
Studies have shown that certain indazole derivatives can significantly affect the expression of these apoptosis-related proteins. researchgate.net For example, compound 6o was found to decrease the expression of Bcl-2 and increase the expression of Bax in K562 cells in a dose-dependent manner, leading to a notable increase in late-stage apoptosis. researchgate.netnih.gov This modulation of Bcl-2 family members, sometimes in conjunction with the p53/MDM2 pathway, underscores the potential of these compounds as anticancer agents. researchgate.netnih.govsemanticscholar.org
Table 1: Effects of Indazole Derivatives on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Bcl-2 Family Modulation |
|---|---|---|---|---|
| 6-substituted aminoindazole (36) | HCT116 | G2/M arrest | - | - |
| Indazole derivative (6o) | K562 | G0/G1 arrest | Induction of late apoptosis | Decreased Bcl-2, Increased Bax |
| 4-(trifluoromethyl)-1H-indazol-3-amine derivative | - | G1-phase arrest | Induction of apoptosis | Downregulation of Bcl-2 |
Immunomodulatory Effects
Beyond their direct antiproliferative actions, indazole derivatives, including those related to this compound, exhibit significant immunomodulatory effects. A primary target in this regard is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).
IDO1 Inhibition:
IDO1 is a key metabolic enzyme that plays a role in suppressing the immune system, particularly within the tumor microenvironment. rsc.orgfrontiersin.org It catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. rsc.org The depletion of tryptophan and the accumulation of its metabolites can inhibit T-cell proliferation and induce their apoptosis, thereby allowing cancer cells to evade the immune response. rsc.orgfrontiersin.org
The 1H-indazol-4-amine structural motif has been identified as a key pharmacophore for inhibiting IDO1. Various substituted indazole derivatives have been designed and synthesized as potent IDO1 inhibitors. rsc.orgnih.gov For example, a series of 4,6-disubstituted-1H-indazole derivatives were evaluated for their inhibitory activities against both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov One such compound, compound 35, displayed potent inhibition of both IDO1 and TDO. nih.gov Furthermore, some 6-substituted aminoindazole derivatives have been shown to remarkably suppress IDO1 protein expression in human colorectal cancer cells. rsc.org By inhibiting IDO1, these compounds can help to restore an effective anti-tumor immune response. nih.gov
Table 2: IDO1/TDO Inhibitory Activity of Indazole Derivatives
| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) |
|---|---|---|---|
| HT-28 | TDO | 0.62 µM | - |
| HT-30 | TDO | 0.17 µM | - |
| HT-37 | IDO1 | 0.91 µM | - |
| TDO | 0.46 µM | - | |
| Compound 35 | IDO1 | 0.74 µM | 1.37 µM (HeLa cells) |
| TDO | 2.93 µM | 7.54 µM (A172 cells) |
Molecular Target Identification and Validation
The therapeutic potential of this compound and its analogs stems from their interaction with specific molecular targets. The indazole scaffold is a prominent feature in many kinase inhibitors, and research has focused on identifying and validating these targets to understand their mechanism of action. rsc.orgnih.gov
The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for tyrosine kinases. semanticscholar.orgmdpi.com This interaction is crucial for the activity of drugs like Linifanib. semanticscholar.orgmdpi.com Modifications to the indazole core can significantly impact kinase affinity and selectivity. vulcanchem.com For example, derivatives of 1H-indazol-3-amine have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are important in cancer cell proliferation. nih.gov
The validation of these molecular targets often involves a combination of enzymatic assays, cellular assays, and in vivo studies. For example, the inhibitory effects of indazole derivatives on FGFRs have been confirmed through enzymatic inhibition assays, with some compounds showing low IC50 values. Furthermore, the in vivo antitumor activity of these compounds in xenograft models provides further validation of their molecular targets. vulcanchem.comnih.gov The development of selective and orally bioavailable inhibitors of protein kinase B (Akt), a key node in cell signaling pathways, has also been achieved through modifications of indazole-related structures. acs.org
Computational Chemistry Approaches in 4 Amino 1h Indazol 6 Ol Research
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Amino-1H-indazol-6-ol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electron distribution.
Indazoles, including this compound, can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is crucial as it dictates the molecule's chemical behavior and its ability to interact with biological targets.
Density Functional Theory (DFT) is a preferred computational method for accurately predicting the energies of these tautomers. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the ground-state energies of each form. nih.gov For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference is attributed to more favorable electronic delocalization and dipole moment in the 1H form. While specific studies on this compound are not prevalent, these findings for the core indazole structure suggest that the 1H tautomer is likely the most stable and predominant form in physiological conditions. The energy difference between tautomers can be influenced by solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). mdpi.com
Table 1: Hypothetical Relative Energies of this compound Tautomers Calculated by DFT This table illustrates the expected outcome of DFT calculations based on known trends for indazole derivatives.
| Tautomer | Description | Relative Energy (ΔE) in Gas Phase (kJ·mol⁻¹) | Relative Stability |
|---|---|---|---|
| 1H-Tautomer | Proton on N1 | 0.00 | Most Stable |
| 2H-Tautomer | Proton on N2 | ~15-20 | Less Stable |
Frontier Molecular Orbital (FMO) theory is used to understand and predict the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. thaiscience.info A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized over the electron-rich amino group and the indazole ring system, while the LUMO would be distributed across the aromatic system. This analysis helps identify the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies for an Indazole Derivative
| Molecular Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron-donating ability; region for electrophilic attack |
| LUMO | -1.0 to -2.0 | Electron-accepting ability; region for nucleophilic attack |
| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates high chemical stability |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.
Different colors on the MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges or hydrogen bond donors. nih.gov
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green: Regions of neutral or zero potential.
For this compound, the MEP map would show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group, highlighting their roles as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the N-H of the pyrazole ring, indicating their function as hydrogen bond donors. thaiscience.info
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bond orbitals. wikipedia.org This method quantifies electron delocalization and intramolecular charge transfer by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). faccts.de
Table 3: Key Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis This table presents expected strong interactions for this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal·mol⁻¹) | Interaction Type |
|---|---|---|---|
| LP (N) of NH₂ | π* (C-C ring) | High | Resonance stabilization from amino group |
| LP (O) of OH | π* (C-C ring) | Moderate-High | Resonance stabilization from hydroxyl group |
| π (C=C ring) | π* (C=N ring) | Moderate | Intramolecular charge transfer within the ring system |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. impactfactor.org This method is crucial in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking simulations place the ligand into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. ajol.info A more negative docking score generally indicates a stronger, more favorable binding interaction. impactfactor.org
These simulations predict the specific binding mode, revealing key intermolecular interactions such as:
Hydrogen Bonds: Between the amino, hydroxyl, and pyrazole N-H groups of the ligand and polar residues in the protein's active site.
Hydrophobic Interactions: Involving the aromatic indazole ring and nonpolar protein residues.
Pi-Stacking: Between the aromatic ring of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
By analyzing the predicted binding pose and interactions, researchers can understand the structural basis for the ligand's activity and propose modifications to improve its affinity and selectivity. mdpi.com
Table 4: Example of Molecular Docking Results for this compound with a Protein Kinase
| Parameter | Description |
|---|---|
| Protein Target (PDB ID) | Example: 1ABC (Hypothetical Kinase) |
| Binding Affinity (Docking Score) | -8.5 kcal·mol⁻¹ |
| Key Interacting Residues | Glu12, Val20, Leu85, Asp145 |
| Types of Interactions | - Hydrogen bond from pyrazole N-H to Glu12 backbone.- Hydrogen bond from amino group to Asp145 side chain.- Hydrophobic interactions with Val20 and Leu85. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tyrosine |
Elucidation of Specific Binding Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Understanding the precise interactions between a ligand and its biological target is fundamental to rational drug design. Computational docking and molecular modeling studies are employed to elucidate these interactions at an atomic level. For indazole derivatives, interactions such as hydrogen bonding and hydrophobic contacts are key determinants of binding affinity and specificity.
In studies of related N-(1H-indazol-6-yl)benzenesulfonamide derivatives, the 4-amino group has been shown to be a critical pharmacophore. Docking analyses have revealed that this amino group can form significant hydrogen bond interactions with specific amino acid residues within a target's active site, such as Serine-140 nih.gov. The indazole core itself often participates in crucial hydrogen bonds with hinge region residues of kinases, like Glutamic acid-90 and Cysteine-92 nih.gov. While direct studies on this compound are limited, the established interaction patterns of its core structure and key functional groups in derivatives provide a strong basis for hypothesizing its binding mode. Hydrophobic interactions, involving the aromatic rings of the indazole scaffold, further stabilize the ligand-protein complex.
Table 1: Potential Binding Interactions of this compound
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in Target |
|---|---|---|
| Hydrogen Bonding | 4-Amino group | Serine, Aspartic Acid, Glutamic Acid |
| Hydrogen Bonding | Indazole Nitrogens | Hinge region residues (e.g., Glu, Cys) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Conformational Analysis and Stability in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis, often performed as part of MD simulations, explores the energetically favorable shapes and orientations a molecule can adopt. unifi.itnih.gov By simulating the behavior of this compound in an aqueous or membrane-like environment, researchers can understand its conformational preferences and how these might influence its interaction with a target receptor. The stability of key conformations and the interactions that maintain them, such as intramolecular hydrogen bonds, can be analyzed to predict how the molecule will behave in a physiological setting. nih.gov
Binding Free Energy Calculations (e.g., MM-GBSA Analysis)
A critical aspect of computational drug design is the accurate prediction of binding affinity. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of a ligand to its target. nih.govnih.govfrontiersin.org This approach combines the molecular mechanics energies with continuum solvation models to estimate the free energy difference between the bound and unbound states.
The binding free energy (ΔG_bind) is typically decomposed into several components:
ΔE_vdw : Van der Waals energy
ΔE_elec : Electrostatic energy
ΔG_pol : Polar solvation energy
ΔG_nonpol : Nonpolar solvation energy
By analyzing these components for the this compound-target complex from MD simulation snapshots, researchers can identify the primary forces driving the binding event. nih.gov Although specific MM-GBSA data for this compound is not widely published, this method is standard for evaluating and ranking potential drug candidates within the indazole class. nih.gov
Table 2: Representative Components of MM-GBSA Binding Free Energy Calculation
| Energy Component | Description | Typical Contribution |
|---|---|---|
| Van der Waals (ΔE_vdw) | Favorable short-range attractive forces | Negative (Favorable) |
| Electrostatic (ΔE_elec) | Favorable interactions between opposite charges | Negative (Favorable) |
| Polar Solvation (ΔG_pol) | Energy cost of desolvating polar groups | Positive (Unfavorable) |
| Nonpolar Solvation (ΔG_nonpol) | Favorable energy from hydrophobic effect | Negative (Favorable) |
| Total Binding Energy (ΔG_bind) | Sum of all components | Negative (Favorable) |
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For indazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. nih.gov
In a QSAR study, molecular descriptors (e.g., steric, electrostatic, hydrophobic properties) are calculated for a set of molecules with known activities. A mathematical model is then built to correlate these descriptors with the biological activity. nih.govwalisongo.ac.id This model can then be used to predict the activity of new, unsynthesized compounds. For this compound and its analogs, a QSAR model could help identify which structural modifications are likely to enhance its desired biological effect, thereby streamlining the drug design process and prioritizing synthetic efforts. nih.gov
Spectroscopic and Structural Characterization of 4 Amino 1h Indazol 6 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of indazole derivatives. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁵N, it is possible to map the molecular framework, distinguish between isomers, and confirm the identity of a synthesized compound.
One-dimensional NMR spectroscopy provides foundational information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For an indazole derivative, characteristic signals for aromatic protons on the fused rings and protons on substituent groups (like the amino and hydroxyl groups) are observed. For example, in a study of N-(2-chloro-5-fluoropyrimidin-4-yl)-1H-indazol-5-amine, the indazole protons CH-3 and CH-7, and the three NH protons were identified as distinct singlets or multiplets in the aromatic region of the spectrum mdpi.com.
¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring system are characteristic and sensitive to the nature and position of substituents. For instance, carbons bonded to nitrogen or oxygen appear at significantly different chemical shifts than unsubstituted aromatic carbons mdpi.comnih.gov.
¹⁵N NMR: Nitrogen-15 NMR is particularly useful for heterocyclic compounds like indazoles, as it directly probes the nitrogen atoms of the pyrazole (B372694) ring and any nitrogen-containing substituents. The chemical shifts of ¹⁵N nuclei are highly sensitive to their electronic environment, making this technique effective for distinguishing between N1 and N2 isomers and studying tautomeric equilibria mdpi.comacs.org. Studies on various azole compounds, including nitro- and amino-substituted pyrazoles and benzimidazoles, have demonstrated that the ¹⁵N chemical shifts of amino groups typically appear in a characteristic upfield region, which aids in their definitive assignment mdpi.com.
The following table presents representative NMR data for a substituted aminoindazole derivative, illustrating how chemical shifts are used for structural assignment.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| OCH₃ | 3.7 | 55.8 |
| Indazole CH-7 | 7.9 | 110.7 |
| Aromatic CH | 6.8 - 7.53 | 114.5 - 157.0 |
| Indazole CH-3 | 8.0 | 133.9 |
| Pyrimidine CH | 8.3 | 138.5 |
| NH | 10.5, 10.7, 13.1 | - |
| Data is for N-(5-fluoro-2-(4-methoxyphenylamino)pyrimidin-4-yl)-1H-indazol-5-amine, serving as an example for substituted aminoindazoles. mdpi.com |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the connectivity of atoms within a molecule, which can be challenging in complex structures where 1D spectra may show overlapping signals. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the mapping of proton-proton networks within the molecule, such as the protons on the benzene (B151609) ring of the indazole core. sdsu.eduwikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a heteroatom, most commonly ¹³C or ¹⁵N. Each peak in an HSQC spectrum represents a direct one-bond connection between a specific proton and a specific carbon or nitrogen atom, providing definitive C-H or N-H assignments. sdsu.eduwikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and heteroatoms (typically ¹³C), usually over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton by connecting fragments identified through COSY and HSQC. For example, it can show correlations from the amino protons to carbons in the indazole ring, confirming the position of the amino group. youtube.comsdsu.edu
Together, these 2D techniques provide a comprehensive map of the molecular structure, confirming the atomic connectivity of 4-Amino-1H-indazol-6-ol and its derivatives.
Quantum chemical calculations serve as a powerful complementary tool to experimental NMR for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), allows for the theoretical prediction of NMR chemical shifts. ruc.dk
The process involves optimizing the geometry of the proposed molecular structure and then calculating the nuclear shielding tensors. These calculated shieldings are then converted into chemical shifts, which can be compared with the experimental values. A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment. mdpi.com This approach is particularly valuable for:
Distinguishing Isomers: When experimental data is ambiguous, comparing the spectra of different possible isomers with their respective GIAO-calculated shifts can identify the correct structure. rsc.org
Assigning Complex Spectra: Theoretical calculations can help assign signals in crowded or complex regions of an NMR spectrum.
Validating Tautomeric Forms: For molecules like indazole that can exist in different tautomeric forms, GIAO calculations can predict the chemical shifts for each tautomer, and comparison with experimental data can reveal the predominant form in solution. researchgate.net
Studies on a wide range of nitrogen-containing heterocyclic compounds have shown that the GIAO/DFT approach provides satisfactory predictions for ¹H, ¹³C, and ¹⁵N chemical shifts. acs.orgrsc.org
| Calculation Method | Basis Set | Typical Application |
| GIAO-DFT | B3LYP/cc-pVDZ | Prediction of ¹⁵N chemical shifts for identifying regioisomers and tautomers. rsc.org |
| GIAO-DFT | B3LYP/6-311++G(d,p) | Calculation of ¹H, ¹³C, and ¹⁵N shifts for structural confirmation of indazole derivatives. acs.org |
| GIAO-DFT | KT3/pcS-3 | High-accuracy calculation of ¹⁵N chemical shifts in amides. nih.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and obtain structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally unstable molecules such as this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions without significant fragmentation.
This technique typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The resulting mass spectrum provides a direct and accurate measurement of the compound's molecular weight, which is a critical first step in its identification.
Combining liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) creates a powerful analytical system for both qualitative and quantitative analysis. nih.govresearchgate.netnih.gov
In an LC-MS or UPLC-MS experiment, the sample mixture is first separated by the chromatography column based on the components' physicochemical properties. As each component elutes from the column, it is introduced directly into the mass spectrometer for detection. This process provides two key pieces of information for each component:
Retention Time (RT): The time it takes for a compound to travel through the LC column, which is a characteristic property under specific conditions.
Mass-to-Charge Ratio (m/z): Provided by the MS detector, confirming the molecular weight of the eluting compound.
This dual detection allows for the unequivocal confirmation of the identity of this compound by matching both its retention time and its measured m/z to that of a reference standard. Furthermore, the technique is highly effective for assessing the purity of a sample by detecting and identifying any potential impurities or byproducts from the synthesis. UPLC offers advantages over traditional HPLC by providing higher resolution, greater sensitivity, and faster analysis times. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂), hydroxyl (-OH), and aromatic indazole ring system.
The key functional groups and their anticipated vibrational frequencies are:
O-H and N-H Stretching: The hydroxyl and amine groups will produce prominent broad and sharp peaks, respectively, in the high-frequency region of the spectrum (typically 3500-3200 cm⁻¹). The O-H stretching vibration usually appears as a broad band due to hydrogen bonding, while the N-H stretching of a primary amine is characterized by two sharp peaks resulting from symmetric and asymmetric stretching modes.
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring of the indazole system typically occurs just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).
C=C and C=N Stretching: The aromatic ring and the pyrazole ring of the indazole core contain carbon-carbon and carbon-nitrogen double bonds. These vibrations result in a series of sharp peaks in the 1650-1450 cm⁻¹ region. These bands are characteristic of aromatic and heteroaromatic systems.
N-H Bending: The scissoring motion of the primary amine group is expected to produce a medium to strong band around 1650-1580 cm⁻¹.
C-O and C-N Stretching: The stretching vibrations for the C-O bond of the hydroxyl group and the C-N bond of the amine group are expected in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
Based on data from analogous compounds like aminophenols, the following table summarizes the expected characteristic IR absorption bands for this compound. researchgate.netuctm.educhegg.com
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3500 - 3300 | O-H Stretch | Hydroxyl (-OH) |
| 3450 - 3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1620 - 1450 | C=C and C=N Stretch | Indazole Ring |
| 1300 - 1200 | C-O Stretch | Phenolic Hydroxyl |
| 1350 - 1250 | C-N Stretch | Aromatic Amine |
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its molecular structure. While the specific crystal structure for this compound is not publicly documented, data from closely related indazole derivatives allow for a reliable prediction of its crystallographic characteristics. For instance, the crystal structure of 1,3-Dimethyl-1H-indazol-6-amine, a similar molecule, has been determined. nih.gov Such studies reveal key parameters like the crystal system, space group, and unit cell dimensions.
The indazole ring system is known to be essentially planar. nih.gov A diffraction study would confirm the planarity of the bicyclic core of this compound and determine the precise orientation of the amino and hydroxyl substituents relative to the ring.
Below is an example data table containing typical crystallographic parameters, based on published data for a related amino-indazole derivative, to illustrate the type of information obtained from a single-crystal X-ray analysis. nih.gov
| Parameter | Example Value (from a related indazole) |
|---|---|
| Chemical Formula | C₇H₇N₃O |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 |
| b (Å) | 8.3399 |
| c (Å) | 5.6563 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 863.28 |
| Z (Molecules per unit cell) | 4 |
The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. The molecule possesses multiple hydrogen bond donors (the -OH group and the two N-H bonds of the amine) and acceptors (the nitrogen atoms of the pyrazole ring, the oxygen of the hydroxyl group, and the nitrogen of the amine group).
This combination of functional groups facilitates the formation of an extensive and robust hydrogen-bonding network. The likely interactions include:
O-H···N and N-H···N bonds, where the hydroxyl or amino groups donate a proton to the nitrogen atoms of the indazole ring of an adjacent molecule.
N-H···O bonds, where the amine group donates a proton to the hydroxyl oxygen of a neighboring molecule.
These interactions are crucial in dictating the supramolecular assembly, often leading to the formation of well-defined patterns such as centrosymmetric dimers, one-dimensional chains, or complex three-dimensional layers. nih.govresearchgate.netresearchgate.net
In addition to hydrogen bonding, π–π stacking interactions are expected between the planar aromatic rings of adjacent indazole molecules. These interactions, where the electron-rich π systems overlap, further stabilize the crystal packing, often resulting in a slipped-stack or herringbone arrangement. researchgate.netresearchgate.net The interplay between strong, directional hydrogen bonds and weaker, non-directional π–π stacking interactions ultimately determines the final crystalline architecture of the compound.
Future Research Directions and Unexplored Avenues for 4 Amino 1h Indazol 6 Ol
Development of Novel Synthetic Strategies
While syntheses for indazole derivatives exist, the development of novel, efficient, and sustainable strategies for 4-Amino-1H-indazol-6-ol is a crucial future direction. Current multi-step syntheses for analogous compounds often begin with precursors like 6-bromoindazole or 6-nitro-1H-indazole and involve several functional group interconversions. nih.govacs.orgnih.gov Future research should focus on more direct and environmentally benign methodologies.
Key areas for development include:
Biocatalysis: The use of engineered enzymes for specific steps, such as regioselective amination or hydroxylation on the indazole core, could provide a green alternative to traditional chemical reagents, reducing waste and improving the stereoselectivity of derivative synthesis.
Novel Cyclization Strategies: Research into new catalytic systems, such as palladium-catalyzed reactions, could lead to more direct methods for constructing the substituted indazole ring system from simpler, readily available starting materials. nih.gov This could shorten the synthetic sequence and improve atom economy.
Photoredox Catalysis: Visible-light-mediated reactions could offer novel pathways for functionalizing the indazole scaffold under mild conditions, potentially enabling the introduction of the amino and hydroxyl groups with high regioselectivity.
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, scalability, reproducibility, and yield. | Development of robust flow protocols for key reaction steps. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Discovery and engineering of enzymes for regioselective functionalization. |
| Advanced Catalytic Cyclizations | Increased efficiency, atom economy, and shorter synthetic routes. | Exploration of novel transition-metal catalysts for indazole core formation. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. | Application of visible-light-mediated reactions for functional group installation. |
Exploration of Undiscovered Biological Activities
The known biological landscape of closely related indazole derivatives suggests several promising, yet unexplored, avenues for this compound. Derivatives of 6-aminoindazole and indazol-6-ol have shown potent activity as anticancer agents and kinase inhibitors, as well as agonists for serotonin (B10506) receptors. researchgate.netrsc.orgnih.gov
Future research should systematically evaluate this compound in a variety of therapeutic contexts:
Kinase Inhibition Profiling: Given that N-(1H-indazol-6-yl)benzenesulfonamide derivatives are potent inhibitors of Polo-like kinase 4 (PLK4), a target in breast cancer, this compound should be screened against a broad panel of kinases to identify novel targets in oncology. nih.govrsc.org
Immunomodulatory Effects: Based on the development of 1,3-dimethyl-6-amino indazole derivatives as Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy, the potential of this compound to modulate immune responses should be investigated. nih.gov
Neuropharmacology: The established activity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol as a potent 5-HT2 receptor agonist for ocular hypertension suggests that this compound could be explored for activity at other serotonin receptor subtypes or different neurological targets implicated in mood disorders, pain, or neurodegenerative diseases. nih.govnih.gov
Anti-inflammatory and Anti-infective Potential: Many heterocyclic compounds possess anti-inflammatory and antimicrobial properties. Screening this compound in relevant assays could uncover entirely new therapeutic applications.
| Potential Therapeutic Area | Rationale Based on Related Compounds | Specific Research Targets |
|---|---|---|
| Oncology | Inhibition of PLK4 and general antiproliferative effects. nih.govresearchgate.net | Broad kinase panels, cell cycle regulators. |
| Immunology | Inhibition of IDO1. nih.gov | Cytokine release assays, immune checkpoint pathways. |
| Neuropharmacology | Agonism at 5-HT2 receptors. nih.gov | Dopamine receptors, GABA receptors, monoamine transporters. |
| Inflammation & Infection | General activity of N-heterocycles. | COX enzymes, inflammatory cytokines, various bacterial and fungal strains. |
Advanced Computational Modeling and Artificial Intelligence in Drug Discovery
The integration of computational methods is essential for accelerating the discovery and optimization of new drugs. beilstein-journals.orgnih.gov For this compound, these in silico tools can guide research, reduce costs, and provide insights that are difficult to obtain through experimentation alone.
Future computational efforts should include:
Predictive ADMET Modeling: Early-stage computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify potential liabilities of the this compound scaffold and guide the design of derivatives with more favorable drug-like properties. researchgate.netmdpi.com
Virtual Screening and Target Identification: Large-scale virtual screening of this compound against databases of protein structures can help identify novel, unanticipated biological targets, thereby expanding its potential therapeutic applications.
AI-Driven de Novo Design: Artificial intelligence and machine learning algorithms can be trained on existing data of active indazole derivatives to design novel molecules based on the this compound core. These algorithms can optimize for multiple parameters simultaneously, such as potency, selectivity, and synthetic accessibility.
Molecular Dynamics Simulations: Simulating the interaction of this compound with potential protein targets at an atomic level can elucidate its binding mode, determine key interactions, and explain the structural basis for its activity, providing a foundation for rational drug design.
| Computational Approach | Objective | Expected Outcome |
|---|---|---|
| Predictive ADMET Modeling | To assess drug-likeness and potential toxicity early. mdpi.com | Prioritization of derivatives with favorable pharmacokinetic profiles. |
| Virtual High-Throughput Screening | To identify new potential biological targets. beilstein-journals.org | A list of high-probability protein targets for experimental validation. |
| AI-Powered Generative Models | To design novel derivatives with optimized properties. nih.gov | Virtual libraries of new compounds with high predicted activity and safety. |
| Molecular Dynamics Simulations | To understand ligand-protein interactions and binding stability. | Mechanistic insights to guide lead optimization. |
Interdisciplinary Research with Material Sciences and Catalysis
The unique chemical structure of this compound, featuring a rigid heterocyclic core with reactive amino and hydroxyl functional groups, presents opportunities for applications beyond pharmacology. Fostering interdisciplinary research could unlock its potential in novel domains.
Unexplored avenues include:
Functional Polymers and Materials: The amino and hydroxyl groups can act as monomers or functional handles for incorporation into polymers. This could lead to the development of new materials with tailored properties, such as thermal stability, conductivity, or specific recognition capabilities for use in sensors or separation technologies.
Organometallic Chemistry and Catalysis: The nitrogen atoms of the indazole ring can coordinate with metal centers, making this compound a potential ligand for creating novel organometallic complexes. These complexes could be investigated for their catalytic activity in various organic transformations.
Organic Electronics: Heterocyclic aromatic compounds are fundamental components in organic electronics. The indazole core could be chemically modified to create novel organic semiconductors, dyes for solar cells, or components for organic light-emitting diodes (OLEDs).
| Interdisciplinary Field | Potential Application of this compound | Area of Investigation |
|---|---|---|
| Material Science | Monomer or building block for functional polymers. | Synthesis of novel polyamides or polyesters with unique properties. |
| Catalysis | Ligand for transition metal catalysts. | Development of new catalysts for cross-coupling or hydrogenation reactions. |
| Organic Electronics | Core structure for functional organic molecules. | Design and synthesis of new materials for sensors, OLEDs, or photovoltaics. |
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing 4-Amino-1H-indazol-6-ol, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of indazole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, in analogous indole-based syntheses, PEG-400:DMF (2:1 v/v) serves as a green solvent system, with CuI as a catalyst under nitrogen protection to minimize oxidation side reactions . Optimizing reaction time (e.g., 12–24 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratio of azide to alkyne) can enhance yields to ~30–40%. Purification via hot ethyl acetate recrystallization reduces impurities, as demonstrated in indole-triazole hybrid syntheses .
Q. Q2. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy: Use DMSO-d6 for solubility. Key signals include aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ ~8.6 ppm). For example, a related indazole derivative showed a singlet at δ 8.62 ppm for the triazole proton .
- Mass Spectrometry: FAB-HRMS provides accurate molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 335.1512 for a triazole-indole compound) .
- TLC: A solvent system of 70:30 EtOAc:hexanes (Rf ~0.49) effectively monitors reaction progress .
Q. Q3. How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility: Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy or HPLC. For analogs, PEG-400:DMF mixtures improve aqueous solubility .
- Stability: Conduct accelerated degradation studies under varied pH (1–9), temperature (25–40°C), and light exposure. Monitor via HPLC with a C18 column (λ = 254 nm) .
Advanced Research Questions
Q. Q4. How can contradictory data in the biological activity of this compound derivatives be systematically resolved?
Methodological Answer:
- Contradiction Analysis Framework:
- Identify Confounding Variables: Compare experimental conditions (e.g., cell lines, dosage, assay protocols) across studies .
- Statistical Meta-Analysis: Use tools like RevMan to aggregate data and calculate heterogeneity (I<sup>2</sup> statistic) .
- Mechanistic Validation: Employ knock-out models or isotopic labeling to isolate pathways (e.g., AMPA receptor antagonism vs. HSF1 inhibition) .
- Case Study: Discrepancies in IC50 values for indazole-based kinase inhibitors were resolved by standardizing ATP concentrations in enzymatic assays .
Q. Q5. What computational strategies predict the binding affinity of this compound derivatives to target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 4EHZ for HSP90). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- MD Simulations: Run GROMACS for 100 ns to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- QSAR Models: Apply Random Forest regression on descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. Q6. How can the metabolic stability and CYP450 interactions of this compound be evaluated preclinically?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS (LLOQ = 1 ng/mL) .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BDMB) and measure IC50 values. Competitive inhibition kinetics (Ki) are derived from Dixon plots .
Experimental Design and Data Interpretation
Q. Q7. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?
Methodological Answer:
Q. Q8. How should researchers design a structure-activity relationship (SAR) study for this compound analogs?
Methodological Answer:
- Scaffold Modification: Synthesize derivatives with substitutions at positions 1, 3, and 6. Prioritize electron-withdrawing groups (e.g., -NO2, -CF3) for enhanced bioactivity .
- Data Collection: Tabulate physicochemical properties (logP, pKa) and bioactivity metrics (IC50, EC50) in a standardized format:
| Derivative | R1 | R3 | logP | IC50 (μM) |
|---|---|---|---|---|
| Compound A | -NH2 | -H | 1.2 | 12.3 |
| Compound B | -NO2 | -CH3 | 2.1 | 5.8 |
Q. Q9. What strategies mitigate instability of this compound during long-term storage?
Methodological Answer:
- Lyophilization: Prepare 10 mM stock in 10% trehalose (pH 6.8) and lyophilize. Store at -80°C; reconstitute in degassed DMSO .
- Light Protection: Use amber vials and argon overlays to prevent photodegradation. Monitor purity quarterly via HPLC .
Advanced Data Analysis
Q. Q10. How can machine learning models enhance the prediction of toxicity profiles for this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
